Structural Topology Differentiation: Ortho-Phenylenediamine Urea-Benzamide Core vs. Simpler Mono-Urea and Mono-Benzamide Analogues
The target compound is built on an ortho-phenylenediamine core that links a 4-methoxyphenethyl urea and a 2-methylbenzamide in a 1,2-disubstituted arrangement, yielding a U-shaped pharmacophore distinct from the linear topology of common N-phenethylbenzamides or symmetrical diaryl ureas [2]. Within the 2-(3-phenylureido)benzamide patent family (CZ 2020-143), the ortho-ureido-benzamide connectivity is explicitly claimed to confer CKX inhibitory activity, with the general formula requiring R₂ as a methoxy or halogen substituent on the phenylureido ring to achieve measurable enzyme inhibition, while the R₁ position on the benzamide nitrogen tolerates hydrogen, alkyl, or amino substitution [2].
| Evidence Dimension | Core scaffold topology (ortho-phenylenediamine urea-benzamide vs. mono-substituted benzamide/urea) |
|---|---|
| Target Compound Data | 1,2-disubstituted phenyl core bearing 4-methoxyphenethyl urea at position 1 and 2-methylbenzamide at position 2 (SMILES: CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC) [1] |
| Comparator Or Baseline | Typical simpler comparators: N-(4-methoxyphenethyl)benzamide (CAS 3278-19-1, single amide linkage) or symmetrical 1,3-diphenylurea (no benzamide substituent) |
| Quantified Difference | Qualitative structural distinction: 2 hydrogen-bond donor/acceptor pairs in the urea bridge + 1 amide donor/acceptor vs. 1 amide pair only; rotatable bond count = 7 (PubChem) confers conformational flexibility absent in rigid diaryl ureas [1] |
| Conditions | In silico structural comparison using PubChem-computed SMILES and 2D topology descriptors |
Why This Matters
Procurement of a correct 1,2-disubstituted phenylenediamine scaffold is essential; purchasing a mono-amide or symmetrical urea analogue will eliminate the dual hydrogen-bonding motif that the CZ 2020-143 patent teaches is required for CKX enzyme engagement.
- [1] PubChem. N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide. Compound Summary for CID 45503922. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45503922 View Source
- [2] Czech Patent CZ 2020-143 (PT/2020-143). Inhibitory cytokinin oxidázy na bázi sloučenin 2-(3-fenylureido)benzamidu, přípravky je obsahující a jejich použití. Industrial Property Office of the Czech Republic. https://isdv.upv.gov.cz/webapp/resdb.print_detail.det?pspis=PT/2020-143 View Source
